molecular formula C24H22N4O5 B5714646 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide

2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide

Cat. No. B5714646
M. Wt: 446.5 g/mol
InChI Key: SFCPOJKZNXSISC-WGOQTCKBSA-N
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Description

2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide, also known as MEHNOB, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of hydrazones, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide is not fully understood. However, it is believed that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and cytokines. 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory mediators such as prostaglandins and cytokines. 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and nitric oxide. Additionally, 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields and purity. 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide has some limitations for lab experiments. The compound is relatively insoluble in water, which may limit its use in aqueous-based assays. Additionally, 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide has not been extensively studied in vivo, which may limit its translational potential.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide. One potential direction is to investigate the compound's mechanism of action in more detail. This could involve studying the compound's effects on specific signaling pathways and cellular processes. Another potential direction is to investigate the compound's potential as a therapeutic agent for specific diseases such as cancer and inflammatory disorders. Additionally, future studies could focus on optimizing the synthesis method of 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide to improve yields and purity of the compound.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide involves the reaction between 4-methoxybenzaldehyde and 3-nitrobenzoylhydrazide in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic acid and acetic anhydride to yield 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide has been studied for its potential therapeutic applications such as anti-inflammatory, analgesic, and anti-cancer activities. The compound has been shown to exhibit potent anti-inflammatory activity in animal models of acute and chronic inflammation. 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide has also been shown to possess analgesic activity in animal models of pain. Additionally, 2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide has been shown to exhibit cytotoxic activity against various cancer cell lines.

properties

IUPAC Name

N-[(E)-1-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]ethylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-16(26-27-24(30)19-6-4-8-21(15-19)28(31)32)18-5-3-7-20(14-18)25-23(29)13-17-9-11-22(33-2)12-10-17/h3-12,14-15H,13H2,1-2H3,(H,25,29)(H,27,30)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCPOJKZNXSISC-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(N-{3-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-(4-methoxyphenyl)acetamide

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